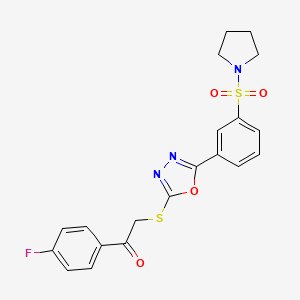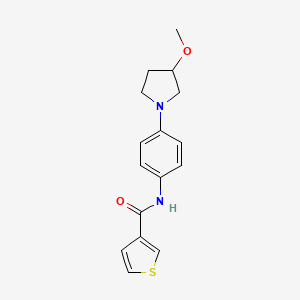![molecular formula C16H23NO4 B2699600 ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate CAS No. 4522-04-7](/img/structure/B2699600.png)
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a synthetic organic compound with a complex structure. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a phenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Mécanisme D'action
Target of Action
Ethyl (tert-butoxycarbonyl)-L-phenylalaninate is a derivative of amino acids, and it primarily targets the process of peptide synthesis . This compound plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of the amine functional group .
Mode of Action
The mode of action of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate involves the deprotection of the tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group . The deprotection process is facilitated by high temperatures and the use of a phosphonium ionic liquid . This process leads to the extraction of water-soluble polar organic molecules using ionic liquids .
Biochemical Pathways
The biochemical pathways affected by Ethyl (tert-butoxycarbonyl)-L-phenylalaninate are primarily related to the synthesis of peptides . The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The deprotection of the Boc group plays a significant role in these pathways .
Pharmacokinetics
The pharmacokinetics of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is characterized by high gastrointestinal absorption and is considered to be blood-brain barrier permeant .
Result of Action
The result of the action of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate is the successful deprotection of the Boc group, leading to the formation of peptides . This process enhances amide formation in the Boc-amino acids without the addition of a base, yielding the dipeptides in satisfactory yields .
Action Environment
The action of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate is influenced by environmental factors such as temperature and the presence of certain solvents. High temperatures and the use of a phosphonium ionic liquid facilitate the deprotection process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with L-phenylalanine, a naturally occurring amino acid.
Protection of the Amine Group: The amine group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.
Esterification: The carboxylic acid group of the Boc-protected intermediate is then esterified using ethanol and a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the synthesis of ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Hydrolysis: 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid.
Deprotection: 2-amino-3-phenylpropanoic acid (L-phenylalanine).
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Used in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development, particularly as a prodrug that can be converted into active pharmaceutical ingredients in vivo.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2S)-2-amino-3-phenylpropanoate: Lacks the Boc protection, making it more reactive but less stable.
Methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate: Contains a benzyl ester, which can be selectively removed under milder conditions compared to ethyl esters.
Uniqueness
This compound is unique due to its balanced stability and reactivity, making it an ideal intermediate in organic synthesis. The presence of the Boc group provides protection during multi-step syntheses, while the ethyl ester offers a suitable leaving group for further transformations.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJPCJVGUIDED-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)
![1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2699523.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)


![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2699534.png)
![N-[(2-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2699535.png)

![3-Fluoro-2-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B2699538.png)
![6-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2699540.png)
